3-Bromophenol
Overview
Description
3-Bromophenol is an organic compound with the molecular formula C6H5BrO. It is a type of bromophenol where a bromine atom is bonded to the third carbon of the benzene ring, and a hydroxyl group is bonded to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Bromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It has been suggested that this compound has the ability to inhibit the activity of enzymes . .
Mode of Action
It is known that bromophenols, including this compound, are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through a similar mechanism, possibly by binding to the active sites of enzymes and inhibiting their activity .
Biochemical Pathways
Given its potential to inhibit enzyme activity , it could impact a variety of biochemical pathways depending on the specific enzymes it targets
Result of Action
Given its potential to inhibit enzyme activity , it could potentially alter cellular processes regulated by these enzymes, leading to various downstream effects.
Action Environment
It is known that bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that environmental exposure to brominated compounds could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Bromophenol plays a crucial role in biochemical reactions. It is used for Suzuki-Miyaura coupling reaction and in the synthesis of pentacyclic building block benzodibenzofuranquinone . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antioxidant effects, reducing the oxidative stress of keratinocytes and preventing cell damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit the activity of enzymes . It undergoes a reaction with benzoyl chloride in the presence of triethylamine, acting as a catalyst to form 3-bromophenyl ester .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized by diazotization and bromination of 3-aminophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenol can be synthesized through the bromination of phenol. One common method involves the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction typically occurs under mild conditions, ensuring high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced via the diazotization and bromination of 3-aminophenol. The process involves dissolving 3-aminophenol in sulfuric acid, cooling the solution, and adding aqueous sodium nitrite dropwise. The resulting diazonium salt is then hydrolyzed with cuprous bromide to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of phenol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of phenol.
Scientific Research Applications
3-Bromophenol has several applications in scientific research:
Comparison with Similar Compounds
2-Bromophenol: Bromine atom is bonded to the second carbon.
4-Bromophenol: Bromine atom is bonded to the fourth carbon.
Dibromophenols: Compounds with two bromine atoms bonded to the benzene ring.
Tribromophenols: Compounds with three bromine atoms bonded to the benzene ring.
Uniqueness of 3-Bromophenol: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior and applications compared to its isomers .
Properties
IUPAC Name |
3-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOJRWOWILAHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060449 | |
Record name | Phenol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
110.00 °C (230.00deg F) - closed cup | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
591-20-8 | |
Record name | 3-Bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Bromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-BROMOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU0X6956Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
33 °C | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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